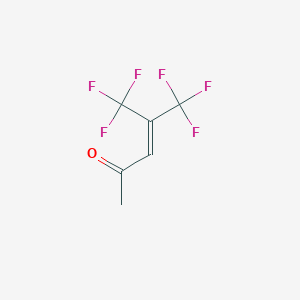

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

Description

Properties

IUPAC Name |

5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXASNTUMEFAWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467236 | |

| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-36-2 | |

| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves the reaction of hexafluoroacetone (HFA) with fluorinated precursors under controlled conditions. Hexafluoroacetone, a highly electrophilic trifluoromethyl ketone, undergoes nucleophilic addition with enolates or fluorinated alkenes to form the target compound. The reaction typically proceeds via a Michael addition mechanism, where the enolate intermediate attacks the carbonyl carbon of HFA, followed by elimination of fluoride ions to stabilize the conjugated system.

Industrial-scale production optimizes this process by employing excess HFA and maintaining temperatures between 0°C and 25°C to prevent side reactions such as oligomerization. Yields exceeding 70% are achievable when using anhydrous solvents like tetrahydrofuran (THF) or dichloromethane, which stabilize reactive intermediates.

Industrial Scale-Up Challenges

Large-scale synthesis requires precise control over stoichiometry and reaction kinetics. For instance, a molar ratio of 1:1.2 (HFA to precursor) minimizes unreacted starting material while avoiding byproduct formation. Post-reaction purification involves fractional distillation under reduced pressure (10–15 mm Hg), leveraging the compound’s boiling point of 165.9°C. Industrial facilities often employ continuous-flow reactors to enhance mixing efficiency and reduce thermal degradation risks.

Catalytic Coupling of Fluorinated Olefins

Lewis Acid-Catalyzed Olefin Metathesis

A patented method utilizes hexafluoropropene (HFP) and 1,3,3,3-tetrafluoropropene (TFP) as precursors in the presence of Lewis acid catalysts such as titanium tetrachloride (TiCl₄) or aluminum trichloride (AlCl₃). The reaction proceeds via a concerted [2+2] cycloaddition mechanism, forming a transient metallocycle intermediate that rearranges to the desired enone.

Key parameters include:

-

Catalyst loading : 5–10 mol% TiCl₄ achieves optimal turnover frequency.

-

Pressure : Reactions conducted at 10–15 atm enhance olefin solubility and reaction rates.

-

Temperature : Maintaining 40–60°C balances kinetic efficiency and catalyst stability.

This method offers yields up to 85% with minimal byproducts, attributed to the high selectivity of TiCl₄ for fluorinated olefins.

Solvent-Free Optimization

Recent advancements highlight solvent-free conditions to reduce waste and simplify purification. Pre-mixing HFP with the catalyst before introducing TFP minimizes side reactions, while in situ monitoring via FT-IR ensures reaction completion within 6–8 hours. The absence of solvents also improves the compound’s density (1.4102 g/cm³ at 25°C) by eliminating residual solvent traces.

Chlorofluorocarbon Fluorination

Halogen Exchange Reactions

An alternative route involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using hydrogen fluoride (HF) or potassium fluoride (KF). This two-step process first substitutes chlorine atoms with fluorine via nucleophilic aromatic substitution, followed by dehydrohalogenation to form the α,β-unsaturated ketone.

Step 1: Fluorination

Step 2: Dehydrohalogenation

-

Base : Triethylamine (TEA) in dimethylformamide (DMF).

-

Temperature : 80°C for 4 hours.

Comparative Analysis of Synthesis Methods

| Parameter | Hexafluoroacetone Method | Olefin Coupling | Chlorofluorocarbon Fluorination |

|---|---|---|---|

| Yield | 70–75% | 80–85% | 65–70% |

| Reaction Time | 24–48 hours | 6–8 hours | 16–18 hours |

| Catalyst Cost | Low | Moderate | High |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Purity | >95% | >97% | >97% |

| Key Challenge | Byproduct formation | Catalyst recycling | HF handling |

The olefin coupling method offers the highest yield and shortest reaction time, making it suitable for pilot-scale production. However, the hexafluoroacetone route remains dominant in industrial settings due to lower catalyst costs and established infrastructure .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can yield fluorinated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is explored for its potential in developing new pharmaceuticals, particularly in the field of fluorinated drug design.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in studying biochemical pathways and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Spectral Properties

- NMR Data : Fluorinated analogs exhibit distinct ¹⁹F NMR shifts. For example, III.3'.eB shows δ = -63.5 ppm (CF₃), while the hydroxyl analog (C₅H₅F₃O₂) has δ = -72.1 ppm (CF₃), reflecting electronic differences due to substituents .

- Thermal Stability : Compounds with multiple -CF₃ groups (e.g., target compound) exhibit higher thermal stability compared to hydroxyl- or chlorine-substituted derivatives due to fluorine’s strong C-F bonds .

Biological Activity

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one (CAS No. 1422-36-2) is a fluorinated compound with a molecular formula of C₆H₄F₆O and a molecular weight of approximately 206.09 g/mol. Its unique trifluoromethyl groups impart distinctive chemical properties that have been explored for various biological activities. This article reviews the biological activity of this compound through diverse studies and findings.

The compound is characterized by:

- Molecular Weight: 206.09 g/mol

- Boiling Point: 68 °C (135 mm Hg)

- Density: 1.4102 g/cm³ at 25 °C

- Flash Point: 59 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an antibacterial agent and its interactions with various biological targets.

Antibacterial Activity

Research indicates that trifluoromethylated compounds often exhibit significant antibacterial properties. In one study, derivatives of similar structures demonstrated minimum inhibitory concentrations (MICs) against several bacterial strains, including Escherichia coli and Bacillus mycoides. The introduction of trifluoromethyl groups was shown to enhance the potency of these compounds due to their ability to form multipolar interactions with biological targets .

Anti-Cancer Activity

Studies have also explored the anti-cancer potential of related trifluoromethyl compounds. For instance, compounds with similar structural motifs demonstrated IC50 values lower than conventional chemotherapeutics like Doxorubicin against various cancer cell lines, including A549 and HCT116. The presence of trifluoromethyl groups appears to contribute to increased lipophilicity and enhanced cellular uptake, leading to improved therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli, B. mycoides | MIC = 4.88 µg/mL | |

| Anti-Cancer | A549, HCT116 | IC50 = 22.4 µM | |

| PC3 | IC50 = 44.4 µM |

The mechanism by which this compound exerts its biological effects is thought to involve interactions with key cellular pathways. For example:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in cell proliferation or survival pathways.

- Receptor Interaction: Similar compounds have shown binding affinity to cannabinoid receptors, suggesting potential roles in modulating signaling pathways relevant to cancer and inflammation .

Q & A

Q. What synthetic methodologies are effective for preparing 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one?

The compound can be synthesized via catalytic asymmetric reactions using organocatalysts or transition-metal catalysts. For example, trifluoromethylated γ-amino esters/lactones are synthesized at low temperatures (-30°C to -50°C) using catalysts like QD-3 or A-1 in solvents such as tetrahydrofuran (THF) or ethanol. Reaction optimization includes controlling steric and electronic effects of substituents to achieve high enantiomeric excess (e.g., 88–93% ee) .

Q. How is the structural and stereochemical purity of this compound validated?

Characterization involves:

- NMR spectroscopy : , , and NMR to confirm trifluoromethyl group integration and regiochemistry.

- HPLC analysis : Chiral columns (e.g., Daicel Chiralpak AD-H) resolve enantiomers, with retention times and optical rotation () cross-referenced against standards .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFO) and isotopic patterns .

Q. What are the critical reaction parameters influencing yield and enantioselectivity?

Key factors include:

- Temperature : Lower temperatures (-30°C to -50°C) suppress racemization and enhance stereocontrol.

- Catalyst choice : QD-3 and A-1 catalysts enable umpolung strategies for trifluoromethyl group incorporation.

- Solvent polarity : Ethanol or THF stabilizes intermediates and modulates reaction kinetics .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of trifluoromethylated enones?

Density functional theory (DFT) calculations model transition states to rationalize stereochemical outcomes. For example, trifluoromethyl groups increase electrophilicity at the α-position, directing nucleophilic additions. Frontier molecular orbital (FMO) analysis further explains regioselectivity in Michael additions .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data across studies?

Discrepancies often arise from:

- Impurities in starting materials : Use of HPLC-grade reagents and rigorous purification (e.g., flash chromatography) minimizes side reactions.

- Dynamic kinetic resolution : Temperature-dependent equilibria between diastereomers require time-resolved monitoring of ee .

Q. How is X-ray crystallography applied to confirm absolute configuration?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX resolves stereochemistry. Heavy atoms (e.g., fluorine) enhance anomalous scattering for phasing. For example, SHELXTL software (Bruker AXS) refines displacement parameters to validate bond lengths and angles in trifluoromethylated systems .

Q. What are the challenges in scaling up asymmetric synthesis for this compound?

Scalability issues include:

- Catalyst loading : High catalyst costs (e.g., QD-3) necessitate immobilization on solid supports.

- Solvent recovery : THF/ethanol mixtures require distillation protocols to meet green chemistry standards.

- Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.